S-(2-羧丙基)半胱氨酸

概述

描述

S-(2-Carboxypropyl)cysteine: is a sulfur-containing amino acid derivative. It is a urinary metabolite of S-(2-Carboxypropyl)glutathione and is involved in various metabolic pathways. This compound is of interest due to its potential biological and chemical properties.

科学研究应用

Chemical Properties and Mechanism of Action

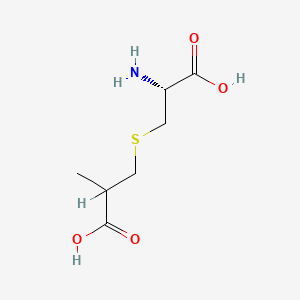

S-(2-Carboxypropyl)cysteine is characterized by the presence of a carboxypropyl group attached to the sulfur atom of cysteine. This unique structure allows it to participate in various chemical reactions and biological processes. The compound can form covalent bonds through its sulfur atom, enabling interactions with different molecular targets in biological systems. Key mechanisms include:

- Hydrogen Bonding : The carboxypropyl group can engage in hydrogen bonding and electrostatic interactions.

- Antioxidant Activity : It exhibits properties that protect cellular components from oxidative damage by scavenging free radicals.

- Enzyme Modulation : The compound can influence the activity of enzymes involved in sulfur metabolism and other physiological processes.

Biological Activities

Research indicates that S-(2-Carboxypropyl)cysteine possesses several notable biological activities:

- Antioxidant Activity : It protects against oxidative stress by inhibiting oxidative DNA degradation, comparable to established antioxidants like glutathione and N-acetylcysteine .

- Cytotoxicity Modulation : The compound modulates cytotoxic effects in renal tubular epithelial cells by activating the Nrf2 pathway, which is crucial for cellular defense against oxidative stress. It enhances cytotoxic effects of certain heavy metals while providing protection against others, such as cisplatin .

- Inhibition of Cystathionine γ-Lyase : At sub-millimolar concentrations, it inhibits cystathionine γ-lyase, an enzyme involved in hydrogen sulfide synthesis, potentially impacting cardiovascular health.

Comparative Analysis of Biological Activities

The following table summarizes key findings related to the biological activities of S-(2-Carboxypropyl)cysteine compared to other cysteine derivatives:

| Compound | Antioxidant Activity | Cytotoxicity Modulation | Clinical Relevance |

|---|---|---|---|

| S-(2-Carboxypropyl)cysteine | High | Yes | ECHS1 deficiency |

| S-Carboxymethyl-L-Cysteine | Moderate | Yes | Chronic obstructive pulmonary disease treatment |

| N-Acetylcysteine | High | Yes | Antioxidant therapy |

Case Studies and Clinical Observations

- ECHS1 Deficiency : A study analyzing patients with ECHS1 deficiency reported elevated levels of S-(2-Carboxypropyl)cysteine among other metabolites. Urinary analysis for these metabolites proved crucial for diagnosing metabolic disorders, highlighting the compound's relevance as a potential biomarker .

- Leigh Syndrome : In a clinical case involving Leigh syndrome due to short-chain enoyl-CoA hydratase deficiency, elevated levels of S-(2-Carboxypropyl)cysteine were observed. This finding suggests that monitoring this metabolite could aid in understanding the disease's metabolic alterations and responses to dietary interventions .

- Oxidative Stress Studies : Experimental studies have demonstrated that S-(2-Carboxypropyl)cysteine can activate protective pathways against oxidative stress in renal tubular epithelial cells, indicating its potential therapeutic application in conditions associated with oxidative damage .

作用机制

Target of Action

S-(2-Carboxypropyl)cysteine is a urinary metabolite of S-(2-Carboxypropyl)glutathione . It is known to target the enzyme cystathionine-lyase (CSE), which catalyzes the synthesis of hydrogen sulfide (H2S), a gaseous signaling molecule that modulates a wide range of mammalian physiological processes .

Mode of Action

It is known to be involved in the metabolism of glutathione and methacrylic acid via valine or from γ-glutamyl cysteine .

Biochemical Pathways

S-(2-Carboxypropyl)cysteine is involved in the valine catabolic and β-oxidation pathways . It is produced from S-(2-Carboxypropyl)glutathione via the elimination of glycine and glutamic acid . This compound is then converted to S-allyl cysteine by decarboxylation and oxidation .

Pharmacokinetics

It is known to be a urinary metabolite, suggesting that it is excreted from the body through the kidneys .

Result of Action

It is known to be a metabolic marker of leigh-like syndrome , a severe neurological disorder that typically arises in infancy.

Action Environment

The action of S-(2-Carboxypropyl)cysteine can be influenced by various environmental factors. For instance, the presence of other compounds, such as glutathione and methacrylic acid, can affect its biosynthesis . Additionally, the physiological state of the individual, such as kidney function, can impact its excretion .

生化分析

Biochemical Properties

S-(2-Carboxypropyl)cysteine participates in several biochemical reactions, primarily involving its interaction with enzymes and proteins. One of the key enzymes it interacts with is short-chain enoyl-CoA hydratase (ECHS1), which is involved in the metabolism of branched-chain amino acids such as valine . The interaction between S-(2-Carboxypropyl)cysteine and ECHS1 is crucial for the proper functioning of this metabolic pathway. Additionally, S-(2-Carboxypropyl)cysteine can form conjugates with other biomolecules, influencing their activity and stability.

Cellular Effects

S-(2-Carboxypropyl)cysteine has significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, elevated levels of S-(2-Carboxypropyl)cysteine have been associated with mitochondrial dysfunction and metabolic disorders . This compound can also affect the expression of genes involved in oxidative stress response and energy metabolism, thereby impacting overall cellular health.

Molecular Mechanism

The molecular mechanism of S-(2-Carboxypropyl)cysteine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. S-(2-Carboxypropyl)cysteine can bind to specific enzymes, altering their activity and affecting metabolic flux. For example, its interaction with ECHS1 can inhibit the enzyme’s activity, leading to the accumulation of metabolic intermediates . Additionally, S-(2-Carboxypropyl)cysteine can modulate the expression of genes involved in metabolic pathways, further influencing cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of S-(2-Carboxypropyl)cysteine can change over time. Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over extended periods . Long-term exposure to S-(2-Carboxypropyl)cysteine can lead to alterations in cellular function, including changes in metabolic activity and gene expression. These temporal effects are important to consider when studying the compound’s impact on biological systems.

Dosage Effects in Animal Models

The effects of S-(2-Carboxypropyl)cysteine vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant metabolic disturbances and toxicity . Threshold effects have been observed, where a certain dosage level triggers adverse effects such as mitochondrial dysfunction and oxidative stress. Understanding the dosage-dependent effects of S-(2-Carboxypropyl)cysteine is crucial for its potential therapeutic applications.

Metabolic Pathways

S-(2-Carboxypropyl)cysteine is involved in several metabolic pathways, including the metabolism of branched-chain amino acids. It interacts with enzymes such as ECHS1, which catalyzes the hydration of enoyl-CoAs to hydroxy-acyl-CoAs . This compound can also influence metabolic flux by modulating the activity of key enzymes and altering metabolite levels. The involvement of S-(2-Carboxypropyl)cysteine in these pathways highlights its importance in maintaining metabolic homeostasis.

Transport and Distribution

Within cells and tissues, S-(2-Carboxypropyl)cysteine is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to various cellular compartments, where it can exert its effects . The transport and distribution of S-(2-Carboxypropyl)cysteine are essential for its proper functioning and impact on cellular processes.

Subcellular Localization

S-(2-Carboxypropyl)cysteine is localized to specific subcellular compartments, where it can influence its activity and function. Targeting signals and post-translational modifications direct S-(2-Carboxypropyl)cysteine to organelles such as mitochondria, where it plays a role in metabolic processes . The subcellular localization of S-(2-Carboxypropyl)cysteine is crucial for its involvement in various biochemical pathways and cellular functions.

准备方法

Synthetic Routes and Reaction Conditions:

Biosynthesis: One plausible pathway involves the production of S-(2-Carboxypropyl)glutathione from glutathione and methacrylic acid via valine or from γ-glutamyl cysteine.

Chemical Synthesis: The compound can be synthesized by reacting cysteine with methacrylic acid under specific conditions.

Industrial Production Methods:

化学反应分析

Types of Reactions:

Oxidation: S-(2-Carboxypropyl)cysteine can undergo oxidation reactions, forming sulfoxides and sulfones.

Reduction: The compound can be reduced to form thiols.

Substitution: It can participate in substitution reactions, where the carboxypropyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Thiols.

Substitution Products: Various substituted cysteine derivatives.

相似化合物的比较

S-Allyl-l-cysteine: Another sulfur-containing amino acid derivative with similar biological properties.

S-(2-Carboxyethyl)-l-cysteine: A homolog of S-(2-Carboxypropyl)cysteine with similar chemical structure and properties.

Uniqueness: Its ability to undergo multiple types of chemical reactions and its involvement in sulfur metabolism distinguish it from other similar compounds .

生物活性

S-(2-Carboxypropyl)cysteine (CPC) is a sulfur-containing amino acid derivative that has garnered attention for its potential biological activities and therapeutic applications. This article reviews the biological activity of CPC, focusing on its antioxidant properties, metabolic pathways, and implications in various health conditions.

Chemical Structure and Synthesis

S-(2-Carboxypropyl)cysteine is a derivative of cysteine, characterized by the addition of a carboxypropyl group. It can be synthesized from S-(2-carboxypropyl)glutathione through enzymatic or chemical processes. The synthesis involves the cleavage of the glutathione backbone, leading to the formation of this metabolite, which is often found in urinary excretion profiles .

Antioxidant Properties

CPC exhibits significant antioxidant activity, primarily through its ability to modulate oxidative stress pathways. Studies have demonstrated that CPC can activate the Nrf2 signaling pathway, which is crucial for cellular defense against oxidative damage. This activation leads to increased expression of antioxidant enzymes, thereby enhancing cellular resilience against oxidative insults .

Table 1: Antioxidant Activity of S-(2-Carboxypropyl)cysteine

| Parameter | Effect |

|---|---|

| Nrf2 Activation | Increased antioxidant enzyme expression |

| Cytotoxicity in Renal Cells | Non-cytotoxic at certain concentrations |

| Protection Against Oxidative Stress | Significant protective effects observed |

Metabolic Pathways

CPC is involved in various metabolic pathways, particularly in the context of branched-chain amino acid metabolism. It has been identified as a significant metabolite in conditions such as ECHS1 deficiency, where elevated levels are indicative of disrupted metabolic processes. The compound's role as a biomarker for metabolic disorders highlights its importance in clinical diagnostics .

Case Studies and Clinical Implications

- ECHS1 Deficiency : In a study involving patients with ECHS1 deficiency, elevated levels of N-acetyl-S-(2-carboxypropyl)cysteine were observed. This finding suggests that monitoring CPC levels could aid in diagnosing metabolic disorders related to branched-chain amino acid catabolism .

- Oxidative Stress and Kidney Health : Research has shown that CPC can protect renal tubular epithelial cells from oxidative stress induced by heavy metals and chemotherapeutic agents. This protective effect may have therapeutic implications for patients undergoing treatments that compromise kidney function .

- Potential Therapeutic Applications : Given its antioxidant properties and involvement in critical metabolic pathways, CPC may hold therapeutic potential for conditions characterized by oxidative stress, such as chronic obstructive pulmonary disease (COPD) and other inflammatory diseases .

Future Directions

Research into S-(2-Carboxypropyl)cysteine is still emerging, with several avenues for future exploration:

- Clinical Trials : Further clinical trials are needed to establish the efficacy and safety of CPC in therapeutic contexts.

- Mechanistic Studies : Understanding the precise mechanisms through which CPC exerts its biological effects will enhance its potential applications.

- Metabolomic Profiling : Utilizing CPC as a biomarker in metabolomic studies could provide insights into various metabolic disorders.

属性

IUPAC Name |

3-[(2R)-2-amino-2-carboxyethyl]sulfanyl-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO4S/c1-4(6(9)10)2-13-3-5(8)7(11)12/h4-5H,2-3,8H2,1H3,(H,9,10)(H,11,12)/t4?,5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSPWUNSFUXUUDG-AKGZTFGVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CSCC(C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CSC[C@@H](C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10988188 | |

| Record name | S-(2-Carboxypropyl)cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10988188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6852-42-2 | |

| Record name | S-(2-Carboxypropyl)cysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006852422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-(2-Carboxypropyl)cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10988188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of S-(2-Carboxypropyl)cysteine in diagnosing metabolic disorders?

A: S-(2-Carboxypropyl)cysteine is a crucial biomarker for identifying deficiencies in enzymes involved in valine metabolism, specifically short-chain enoyl-CoA hydratase (ECHS1) and potentially 3-hydroxyisobutyryl-CoA hydrolase (HIBCH). Elevated urinary levels of this compound signal a disruption in the normal breakdown pathway of valine. [, ]

Q2: How is S-(2-Carboxypropyl)cysteine formed in the body?

A: Research suggests that S-(2-Carboxypropyl)cysteine originates from the interaction between methacrylic acid and cysteine. This conjugation, potentially followed by decarboxylation, leads to the formation of S-(2-Carboxypropyl)cysteine and S-(2-carboxypropyl)-cysteamine. [] In a metabolic pathway involving valine, methacrylic acid is a precursor to methacrylyl-CoA, which is metabolized by ECHS1. []

Q3: Can you elaborate on the role of S-(2-Carboxypropyl)cysteine as a biomarker in ECHS1 deficiency?

A: ECHS1 is a key enzyme in the metabolism of valine and fatty acids. Its deficiency leads to the accumulation of metabolites upstream in these pathways. Studies have found a significant increase in urinary S-(2-Carboxypropyl)cysteine in patients with ECHS1 deficiency. This makes it a promising candidate for inclusion in newborn screening programs for early diagnosis. [, ]

Q4: How does ECHS1 deficiency differ from HIBCH deficiency in terms of S-(2-Carboxypropyl)cysteine excretion?

A: While both ECHS1 and HIBCH deficiencies can lead to increased S-(2-Carboxypropyl)cysteine excretion, they differ in the levels of 3-hydroxyisobutyryl-carnitine. This metabolite is typically normal in ECHS1 deficiency but elevated in HIBCH deficiency, allowing for differentiation between the two conditions. []

Q5: Beyond its role as a biomarker, has S-(2-Carboxypropyl)cysteine been implicated in any other biological processes?

A: Research indicates that S-(2-Carboxypropyl)cysteine serves as a precursor in the biosynthesis of cycloalliin, a cyclic sulfur-containing amino acid found in plants like garlic. [] Additionally, studies on wool fibers treated with glycidyl methacrylate showed the formation of S-(2-Carboxypropyl)cysteine, indicating a reaction between cysteine residues and the methacryl group of the treatment agent. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。